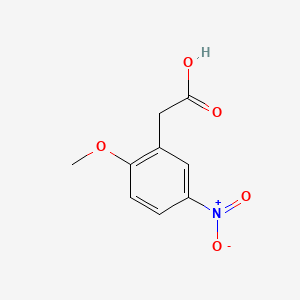

2-(2-Methoxy-5-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQZNDOEOCOJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393254 | |

| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51073-04-2 | |

| Record name | 2-(2-methoxy-5-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Methoxy-5-nitrophenyl)acetic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for the preparation of 2-(2-Methoxy-5-nitrophenyl)acetic acid. This compound serves as a valuable building block in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern the selected transformations. Intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development, this document emphasizes experimental reproducibility, safety, and a deep understanding of the reaction causality. All protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

This compound is a substituted phenylacetic acid derivative. The presence of the methoxy, nitro, and carboxylic acid functionalities on the aromatic ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecular architectures, including heterocyclic compounds and other pharmacologically active agents. The strategic placement of the nitro group allows for its subsequent reduction to an amine, opening avenues for further derivatization.

This guide details a three-step synthetic sequence commencing from the commercially available starting material, 2-methoxy-5-nitrophenol. The chosen pathway is logical, scalable, and relies on well-established chemical transformations, ensuring a high degree of confidence in its successful implementation. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol and Mechanistic Discussion

This section provides a detailed, step-by-step protocol for the synthesis of the target molecule, accompanied by a discussion of the reaction mechanisms and the rationale behind the choice of reagents and conditions.

Step 1: Synthesis of 2-Methoxy-5-nitrobenzyl chloride

The initial step involves the chloromethylation of 2-methoxy-5-nitrophenol. This electrophilic aromatic substitution introduces the chloromethyl group onto the aromatic ring, activated by the electron-donating methoxy group. An analogous procedure for the preparation of 2-hydroxy-5-nitrobenzyl chloride from p-nitrophenol provides a strong foundation for this transformation.[1][2]

Reaction:

2-Methoxy-5-nitrophenol + Formaldehyde + Hydrogen Chloride → 2-Methoxy-5-nitrobenzyl chloride + Water

Mechanistic Insight:

The reaction proceeds via the in situ formation of a highly electrophilic species from formaldehyde and hydrogen chloride. The electron-rich aromatic ring of 2-methoxy-5-nitrophenol then attacks this electrophile, followed by rearomatization to yield the chloromethylated product. The methoxy group directs the substitution to the ortho and para positions, with the substitution occurring at the position ortho to the methoxy group and para to the nitro group.

Caption: Mechanism of Chloromethylation.

Experimental Protocol:

| Reagent/Parameter | Value | Source/Comment |

| Starting Material | 2-Methoxy-5-nitrophenol | Commercially available |

| Reagents | Formaldehyde (37% aq.), Hydrochloric acid (conc.), Sulfuric acid (conc.) | - |

| Solvent | - | The reaction is typically run in excess acid. |

| Temperature | 70 ± 2°C | To ensure a sufficient reaction rate.[1][2] |

| Reaction Time | 4-5 hours | Monitored by TLC. |

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube.

-

To the flask, add 2-methoxy-5-nitrophenol (1 equivalent).

-

Carefully add an excess of formaldehyde solution and concentrated hydrochloric acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to 70 ± 2°C with continuous stirring.

-

Bubble hydrogen chloride gas through the reaction mixture for the duration of the heating period.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like benzene.

Step 2: Synthesis of 2-(2-Methoxy-5-nitrophenyl)acetonitrile

The second step is a nucleophilic substitution reaction where the chloride of 2-methoxy-5-nitrobenzyl chloride is displaced by a cyanide ion to form the corresponding nitrile. This is a standard transformation for the synthesis of phenylacetonitriles from benzyl halides.[3][4]

Reaction:

2-Methoxy-5-nitrobenzyl chloride + Sodium Cyanide → 2-(2-Methoxy-5-nitrophenyl)acetonitrile + Sodium Chloride

Mechanistic Insight:

The reaction follows an SN2 mechanism. The cyanide ion, a potent nucleophile, attacks the benzylic carbon bearing the chlorine atom, leading to the displacement of the chloride leaving group in a single concerted step. The use of a polar aprotic solvent like acetone or DMSO facilitates this reaction by solvating the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.

Caption: SN2 Mechanism of Cyanation.

Experimental Protocol:

| Reagent/Parameter | Value | Source/Comment |

| Starting Material | 2-Methoxy-5-nitrobenzyl chloride | From Step 1 |

| Reagents | Sodium cyanide, Sodium iodide (catalyst) | Sodium iodide can facilitate the reaction via the Finkelstein reaction. |

| Solvent | Dry Acetone | A polar aprotic solvent is preferred.[3] |

| Temperature | Reflux | To ensure a reasonable reaction rate. |

| Reaction Time | 16-20 hours | Monitored by TLC. |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-nitrobenzyl chloride (1 equivalent) in dry acetone.

-

Add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 16-20 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.

-

The product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for nitrophenylacetonitriles to avoid potential side reactions associated with the nitro group under strongly basic conditions. A well-documented procedure for the hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid serves as an excellent model.[5][6]

Reaction:

2-(2-Methoxy-5-nitrophenyl)acetonitrile + 2H₂O + H⁺ → this compound + NH₄⁺

Mechanistic Insight:

The acid-catalyzed hydrolysis of a nitrile involves the initial protonation of the nitrile nitrogen, which activates the carbon towards nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol:

| Reagent/Parameter | Value | Source/Comment |

| Starting Material | 2-(2-Methoxy-5-nitrophenyl)acetonitrile | From Step 2 |

| Reagents | Sulfuric acid (conc.), Water | A mixture of sulfuric acid and water is a common hydrolyzing agent.[5] |

| Solvent | - | The reaction is run in the aqueous acid mixture. |

| Temperature | Boiling | To drive the hydrolysis to completion. |

| Reaction Time | ~15 minutes | The reaction is typically rapid at this temperature.[5] |

Procedure:

-

In a round-bottom flask, carefully prepare a solution of concentrated sulfuric acid in water.

-

Add the 2-(2-methoxy-5-nitrophenyl)acetonitrile to the acid solution.

-

Heat the mixture to boiling under reflux for approximately 15 minutes.

-

After the reaction is complete, cool the mixture in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with ice-cold water until the washings are neutral.

-

The crude this compound can be purified by recrystallization from hot water or an appropriate organic solvent system.

Safety Considerations

It is imperative that this synthesis is conducted in a well-ventilated laboratory fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Methoxy-5-nitrophenol: Harmful if swallowed. Causes skin and eye irritation.[7]

-

Formaldehyde: A known carcinogen and sensitizer. Highly toxic and corrosive.

-

Hydrogen Chloride (gas and concentrated acid): Highly corrosive and toxic. Causes severe burns upon contact.

-

Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.

-

Sulfuric Acid (concentrated): Highly corrosive and causes severe burns. Reacts violently with water.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme caution.[8][9] A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.

Conclusion

This technical guide has outlined a detailed and scientifically grounded three-step synthesis of this compound from 2-methoxy-5-nitrophenol. The provided protocols are based on established and reliable chemical transformations, offering a high probability of success for researchers in the field. The inclusion of mechanistic discussions and safety information is intended to provide a comprehensive understanding of the entire synthetic process, empowering scientists to not only replicate the procedure but also to adapt and troubleshoot as necessary.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Methoxy-5-nitrophenol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-methoxy-5-nitrophenol [stenutz.eu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Methoxy-5-nitrophenyl)acetic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and applications, grounded in scientific integrity and practical expertise.

Introduction

This compound (CAS No. 51073-04-2) is a substituted phenylacetic acid derivative that holds significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, provides a versatile scaffold for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[2][3] The strategic placement of these functional groups influences the molecule's reactivity and makes it a valuable building block in multi-step synthetic pathways. This guide will delve into the core chemical and physical properties of this compound, offering a detailed examination of its synthesis, characterization, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate its behavior in different solvents and reaction conditions, and are crucial for its purification and characterization.

| Property | Value | Source(s) |

| CAS Number | 51073-04-2 | [4][5] |

| Molecular Formula | C₉H₉NO₅ | [6] |

| Molecular Weight | 211.17 g/mol | [6] |

| Appearance | Solid (form may vary) | [6] |

| Storage | Sealed in a dry environment at room temperature. |

Note: Experimental values for melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Purification

The synthesis of this compound typically involves the modification of a readily available substituted toluene precursor. A common synthetic route is the oxidation of the corresponding toluene derivative. The rationale behind this approach lies in the relative stability of the starting material and the efficiency of the oxidation reaction to yield the desired carboxylic acid.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a general method for the synthesis of this compound from 2-methoxy-5-nitrotoluene.

Step 1: Oxidation of the Methyl Group The methyl group of 2-methoxy-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or a mixture of chromic acid and sulfuric acid. The choice of oxidizing agent is critical; potassium permanganate is often preferred due to its high reactivity and relatively straightforward workup. The reaction is typically carried out in an aqueous solution, and the temperature is carefully controlled to prevent side reactions.

Step 2: Reaction Quenching and Isolation After the oxidation is complete, the reaction mixture is cooled, and the excess oxidizing agent is quenched, for instance, by the addition of a reducing agent like sodium bisulfite. The manganese dioxide byproduct (if KMnO₄ is used) is then removed by filtration.

Step 3: Acidification and Precipitation The filtrate, containing the potassium salt of the carboxylic acid, is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate. This results in the precipitation of the desired this compound.

Step 4: Purification The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Caption: Synthetic workflow for this compound.

Spectral Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons would appear as a singlet, and the methoxy protons would also be a singlet, typically in the upfield region of the aromatic signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methylene carbon and the methoxy carbon would be found in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would appear as strong bands around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-O stretching for the methoxy group and aromatic C-H and C=C stretching vibrations would also be present.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and the methoxy group.

Reactivity and Stability

The chemical reactivity of this compound is governed by its three functional groups: the carboxylic acid, the nitro group, and the methoxy group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).[7]

-

Nitro Group: The aromatic nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is pivotal as it introduces a nucleophilic center on the aromatic ring, opening up pathways for the synthesis of various heterocyclic compounds.[8]

-

Methoxy Group: The methoxy group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. However, the strong deactivating effect of the nitro group generally dominates the reactivity of the aromatic ring.

The compound should be stored in a dry, well-ventilated place away from strong oxidizing agents to ensure its stability.[9]

Caption: Key reactivity pathways of the title compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry.[1][2] The presence of multiple functional groups allows for its elaboration into a wide array of structures.

The reduction of the nitro group to an amine is a particularly powerful transformation. The resulting amino acid derivative can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many biologically active compounds. For instance, intramolecular cyclization of the amino acid derivative or its derivatives can lead to the formation of lactams, which are core structures in many antibiotics and other therapeutic agents.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are found in various classes of bioactive molecules. Its utility lies in its role as a key building block that enables the efficient construction of molecular frameworks with potential therapeutic applications, including anti-inflammatory and analgesic agents.[2]

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for substituted nitrophenyl and carboxylic acid compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a dry and cool place. Keep away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.[10]

It is highly recommended to consult a detailed and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a rich platform for chemical transformations, enabling the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of researchers and scientists in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.ie [fishersci.ie]

- 5. 51073-04-2|this compound|BLD Pharm [bldpharm.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 9. chemdmart.com [chemdmart.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic data for 2-(2-Methoxy-5-nitrophenyl)acetic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxy-5-nitrophenyl)acetic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a valuable organic intermediate, serving as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its precise molecular structure, featuring a substituted phenyl ring with methoxy, nitro, and acetic acid functionalities, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for ensuring purity, verifying identity, and guiding its application in complex synthetic pathways.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles of spectroscopy, offering researchers and drug development professionals a robust framework for the structural elucidation of this and related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic effects of the methoxy group (electron-donating) and the nitro group (electron-withdrawing).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield position. |

| ~8.20 | Doublet (d) | 1H | H-6 | Deshielded by the ortho-nitro group's strong electron-withdrawing inductive and resonance effects. Coupled to H-4 (meta-coupling). |

| ~8.05 | Doublet of doublets (dd) | 1H | H-4 | Deshielded by the para-nitro group. Coupled to H-3 (ortho-coupling) and H-6 (meta-coupling). |

| ~7.30 | Doublet (d) | 1H | H-3 | Shielded by the ortho-methoxy group's electron-donating effect. Coupled to H-4 (ortho-coupling). |

| ~3.95 | Singlet | 3H | OCH₃ (C9) | Methoxy protons appear as a characteristic singlet in this region. |

| ~3.80 | Singlet | 2H | CH₂ (Cα) | Methylene protons adjacent to an aromatic ring and a carbonyl group. Appears as a singlet as there are no adjacent protons. |

Interpretation and Causality

The predicted spectrum is highly informative. The aromatic region (7.0-8.5 ppm) is expected to display an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring.

-

H-6 is anticipated to be the most downfield aromatic proton due to its position ortho to the strongly electron-withdrawing nitro group. It should appear as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz) from H-4.

-

H-4 is para to the methoxy group and ortho to the nitro group. It will be deshielded and appear as a doublet of doublets, showing a larger ortho-coupling (J ≈ 8-9 Hz) with H-3 and a smaller meta-coupling with H-6.

-

H-3 is ortho to the electron-donating methoxy group and will be the most upfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4.

The singlets for the methylene (-CH₂-) and methoxy (-OCH₃) groups are straightforward to assign. The acidic proton signal is often broad and may exchange with trace water in the solvent, which can affect its appearance and integration.

Caption: Predicted ¹H NMR spin system for the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C=O (C8) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| ~159.0 | C2 | Aromatic carbon attached to the electron-donating methoxy group (ipso-carbon), shifted downfield. |

| ~141.0 | C5 | Aromatic carbon attached to the electron-withdrawing nitro group (ipso-carbon). |

| ~135.0 | C1 | Aromatic carbon attached to the acetic acid side chain. |

| ~126.0 | C6 | Aromatic C-H carbon ortho to the nitro group. |

| ~118.5 | C4 | Aromatic C-H carbon para to the methoxy group. |

| ~114.0 | C3 | Aromatic C-H carbon ortho to the methoxy group, shifted upfield. |

| ~56.5 | OCH₃ (C9) | Methoxy carbon signal, typical for aryl methyl ethers. |

| ~39.5 | CH₂ (Cα) | Aliphatic methylene carbon. The chemical shift may be influenced by the solvent. |

Interpretation and Causality

The chemical shifts of the aromatic carbons are dictated by the substituent effects.

-

C2 and C5 , the carbons directly attached to the oxygen and nitrogen atoms respectively, are significantly shifted downfield.

-

The electron-donating methoxy group shields the ortho (C3) and para (C4) positions, but the powerful electron-withdrawing effect of the nitro group dominates the overall electronic landscape of the ring, leading to the observed downfield shifts relative to benzene.

-

The carbonyl carbon (C8) and the aliphatic carbons (Cα and C9) appear in their expected regions, confirming the side-chain structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1580 & ~1340 | N-O asymmetric & symmetric stretch | Nitro Group |

| ~1600 & ~1480 | C=C stretch | Aromatic Ring |

| ~1250 & ~1020 | C-O stretch | Aryl Ether |

| ~3080 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂ & CH₃) |

Interpretation and Causality

The IR spectrum provides definitive evidence for all key functional groups:

-

A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the acid.

-

Two strong absorptions, typically around 1580 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), are characteristic of the N-O stretching of the nitro group.

-

Bands for the aryl ether C-O stretching and the aromatic C=C stretching further confirm the structure of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using an electrospray ionization (ESI) source in negative mode is common for carboxylic acids.

Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 211.05 | [M]⁺ (in EI) |

| 210.04 | [M-H]⁻ |

| 165.05 | [M-H - NO₂]⁻ |

| 151.04 | [M-H - COOH - CH₃]⁻ |

Molecular Formula: C₉H₉NO₅ Exact Mass: 211.0481 g/mol

Plausible Fragmentation Pathway

In negative ion mode (ESI-), the base peak would likely be the deprotonated molecule [M-H]⁻ at m/z 210. Further fragmentation could occur in tandem MS (MS/MS) experiments. A common fragmentation pathway involves the loss of the nitro group (NO₂, 46 Da) or the entire carboxylic acid group.

Caption: A plausible fragmentation pathway for the [M-H]⁻ ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are standardized protocols for the characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the compound and allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of the broad acid peak.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Obtain a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC column. Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Data Analysis: Determine the molecular weight from the observed m/z of the molecular ion. The high-resolution data can be used to confirm the elemental composition.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form an indispensable toolkit for the rigorous quality control and characterization required in modern chemical research and development.

An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid (CAS 51073-04-2): Properties, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxy-5-nitrophenyl)acetic acid (CAS 51073-04-2), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. While direct biological studies on this specific compound are limited, its structural motifs—a substituted phenylacetic acid core—are present in a wide array of biologically active molecules. This guide will delve into its physicochemical properties, established synthetic routes, and explore its prospective applications as a scaffold for the design and synthesis of novel therapeutic agents. By examining the known activities of structurally related compounds, we aim to provide researchers with a solid foundation for harnessing the potential of this valuable building block.

Introduction: The Phenylacetic Acid Scaffold in Medicinal Chemistry

Phenylacetic acid and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The versatility of the phenyl ring allows for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity. The acetic acid moiety provides a crucial acidic handle for interactions with biological targets and can be readily converted into other functional groups, such as esters and amides, to modulate bioavailability and pharmacokinetic profiles. The compound this compound, with its methoxy and nitro substitutions, presents a unique electronic landscape, making it an intriguing starting point for the exploration of new chemical space.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51073-04-2 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder | Supplier Data |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |

Synthesis of this compound and Its Derivatives

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. Several general methods can be adapted for the preparation of this compound.

General Synthetic Strategies

One common approach involves the nitration of a pre-existing methoxyphenylacetic acid derivative. The directing effects of the methoxy and acetic acid groups will influence the regioselectivity of the nitration reaction.

A generalized workflow for the synthesis of a substituted phenylacetic acid is depicted below.

References

The Evolving Landscape of Phenylacetic Acid Derivatives: A Technical Guide to the Biological Activities of 2-(2-Methoxy-5-nitrophenyl)acetic Acid Analogs

Foreword

The scaffold of phenylacetic acid has long been a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory to anticancer and antimicrobial effects. This technical guide delves into a specific, yet promising, branch of this chemical family: the derivatives of 2-(2-Methoxy-5-nitrophenyl)acetic acid. While this particular subclass is an emerging area of research, this document aims to provide a comprehensive framework for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds and outlining robust experimental protocols, we will explore the hypothesized biological potential and the methodologies required to unlock it. This guide is structured to provide not just a roadmap for investigation but also the fundamental scientific reasoning behind the proposed experimental pathways.

The Core Moiety: Synthesis and Derivatization

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. This compound serves as a versatile starting material for the generation of a diverse library of derivatives, primarily through modification of its carboxylic acid group. The most common and synthetically straightforward derivatization is the formation of amides.

General Synthesis of this compound Amide Derivatives

The conversion of the parent carboxylic acid to a series of amide derivatives can be efficiently achieved through a two-step, one-pot synthesis. This method involves the initial activation of the carboxylic acid to an acyl chloride, followed by the introduction of a primary or secondary amine.

Experimental Protocol: Synthesis of Amide Derivatives

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude 2-(2-Methoxy-5-nitrophenyl)acetyl chloride can be used directly in the next step.

-

Amide Formation: Dissolve the crude acyl chloride in fresh, dry DCM.

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in dry DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

This synthetic strategy allows for the introduction of a wide array of substituents (R-groups) at the amide nitrogen, enabling a systematic investigation of structure-activity relationships (SAR).

Diagram 1: General Synthetic Workflow A visual representation of the synthetic pathway from the parent acid to its amide derivatives.

Caption: Synthetic route to amide derivatives.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally related nitrophenylacetic and phenoxyacetic acid derivatives, we can hypothesize several key activities for the this compound series. The presence of the nitro group, methoxy group, and the phenylacetic acid core are all features known to contribute to bioactivity.

Anticancer Activity

Derivatives of nitrophenylacetic acid are being actively investigated for their potential as anticancer agents. Phenylacetamide derivatives, in particular, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, making them promising candidates for cancer therapy. The nitro group is a key feature in many compounds with cytotoxic effects.

Hypothesized Mechanism of Action: The anticancer effect of these derivatives may stem from their ability to induce cellular stress, leading to apoptosis. The nitroaromatic moiety could be enzymatically reduced within the hypoxic environment of tumors to generate reactive nitrogen species, which can damage DNA and other cellular components. Furthermore, these compounds might interfere with key signaling pathways involved in cell survival and proliferation.

To investigate this potential, a primary screening using a cytotoxicity assay such as the MTT assay is recommended.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [1][2][3][4]

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture media. Replace the existing media with the media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Activity of this compound Amide Derivatives

| Compound ID | R-Group on Amide | Cell Line | IC₅₀ (µM) |

| MNPAA-01 | -H | MCF-7 | >100 |

| MNPAA-02 | -CH₃ | MCF-7 | 85.2 |

| MNPAA-03 | -Phenyl | MCF-7 | 42.1 |

| MNPAA-04 | -4-Chlorophenyl | MCF-7 | 15.8 |

| MNPAA-05 | -4-Methoxyphenyl | MCF-7 | 35.6 |

| MNPAA-06 | -4-Fluorophenyl | A549 | 22.5 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Diagram 2: Anticancer Screening Workflow A flowchart illustrating the steps involved in the primary in vitro screening for anticancer activity.

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

The nitrophenyl moiety is a well-established pharmacophore in antimicrobial agents. For instance, nitrofurantoin is a known antibacterial agent. The combination of this group with a phenylacetic acid scaffold suggests a potential for antibacterial and antifungal properties.

Hypothesized Mechanism of Action: Similar to the proposed anticancer mechanism, the antimicrobial action could be mediated by the reduction of the nitro group within microbial cells to form reactive species that disrupt cellular processes. Additionally, the lipophilicity of the derivatives, which can be modulated by the R-group on the amide, will influence their ability to penetrate microbial cell walls and membranes.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [5][6][7][8][9]

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Activity of this compound Amide Derivatives

| Compound ID | R-Group on Amide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| MNPAA-01 | -H | >128 | >128 |

| MNPAA-02 | -CH₃ | 64 | 128 |

| MNPAA-03 | -Phenyl | 32 | 64 |

| MNPAA-04 | -4-Chlorophenyl | 16 | 32 |

| MNPAA-05 | -4-Methoxyphenyl | 32 | 64 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

Anti-inflammatory Activity

Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with diclofenac being a prominent example.[2] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Hypothesized Mechanism of Action: The derivatives of this compound may act as inhibitors of COX-2. The structural features of these compounds, including the substituted phenyl ring, could allow them to bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. An initial assessment can be performed using an in vitro COX inhibition assay, followed by a cell-based assay to measure the inhibition of pro-inflammatory cytokine release.

Experimental Protocol: In Vitro COX Inhibition Assay [10][11][12][13][14]

-

Enzyme and Substrate: Use purified ovine or human COX-1 and COX-2 enzymes. Arachidonic acid is used as the substrate.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: The COX activity can be measured by monitoring the oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

IC₅₀ Determination: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity of the compounds.

Experimental Protocol: Inhibition of TNF-α Release in RAW 264.7 Macrophages [15][16][17][18][19]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and the production of TNF-α.

-

Incubation: Incubate the plates for 18-24 hours.

-

TNF-α Quantification: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercial ELISA kit.

-

Data Analysis: Determine the percentage of inhibition of TNF-α release compared to the LPS-stimulated control.

Table 3: Hypothetical Anti-inflammatory Activity of this compound Amide Derivatives

| Compound ID | R-Group on Amide | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| MNPAA-01 | -H | 55.2 | >100 | >1.8 |

| MNPAA-02 | -CH₃ | 30.1 | >100 | >3.3 |

| MNPAA-03 | -Phenyl | 8.5 | 98.4 | 11.6 |

| MNPAA-04 | -4-Chlorophenyl | 1.2 | 50.6 | 42.2 |

| MNPAA-05 | -4-Methoxyphenyl | 5.8 | 85.3 | 14.7 |

| Celecoxib | (Positive Control) | 0.05 | 15.0 | 300 |

Diagram 3: Anti-inflammatory Activity Evaluation Pathway A diagram showing the logical progression of experiments to assess anti-inflammatory potential.

Caption: A logical workflow for evaluating anti-inflammatory activity.

Concluding Remarks and Future Directions

The derivatives of this compound represent an intriguing and underexplored area of medicinal chemistry. Based on the established biological activities of related chemical scaffolds, there is a strong rationale for investigating their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of a diverse library of amide derivatives provides a solid foundation for a comprehensive structure-activity relationship study.

The experimental protocols detailed in this guide offer a robust framework for the initial biological evaluation of these novel compounds. The hypothesized mechanisms of action, centered on the unique electronic and structural properties of the nitrophenylacetic acid core, provide a starting point for more in-depth mechanistic studies for the most promising candidates.

Future research should focus on the synthesis and screening of a broad and diverse library of derivatives to identify lead compounds. Subsequent efforts should be directed towards elucidating the precise molecular targets and signaling pathways modulated by these compounds. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and challenging, but the foundational work outlined in this guide provides the necessary first steps for the exploration of the biological potential of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. academicjournals.org [academicjournals.org]

- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. meiji.repo.nii.ac.jp [meiji.repo.nii.ac.jp]

- 19. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 2-(2-Methoxy-5-nitrophenyl)acetic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a recurring motif in a multitude of therapeutic agents, notably within the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] The strategic functionalization of the phenyl ring offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency, selectivity, and novel biological activities. This technical guide focuses on the untapped potential of 2-(2-Methoxy-5-nitrophenyl)acetic acid , a compound whose unique substitution pattern—a methoxy group at the ortho position and a nitro group at the meta position relative to the acetic acid moiety—suggests a rich vein of possibilities for drug discovery.

While direct and extensive biological studies on this compound are not widely published, its constituent functional groups are well-established pharmacophores. The nitro group is a versatile functional group in medicinal chemistry, known to be present in various anticancer, antitubercular, and antiparasitic agents. Similarly, the methoxy group can significantly influence a molecule's antioxidant and anti-inflammatory properties.[3] This guide will, therefore, extrapolate from the known structure-activity relationships (SAR) of related compounds to propose and detail potential therapeutic applications for this compound, providing a scientifically grounded roadmap for its exploration in medicinal chemistry.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 51073-04-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉NO₅ | --INVALID-LINK-- |

| Molecular Weight | 211.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Appearance | Likely a solid, based on related compounds | Inferred |

Hypothesized Therapeutic Applications and Mechanistic Rationale

Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound holds potential in three primary therapeutic areas: anti-inflammatory, anticancer, and antimicrobial drug discovery.

Anti-inflammatory Potential: A Next-Generation NSAID Candidate?

The phenylacetic acid core is the backbone of many successful NSAIDs, such as diclofenac.[1][2] The anti-inflammatory effect of these drugs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The substitution pattern of this compound suggests a potential for COX inhibition.

Mechanistic Insights:

-

The Role of the Phenylacetic Acid Moiety: This core structure mimics the arachidonic acid substrate of COX enzymes, allowing it to bind to the active site and inhibit prostaglandin synthesis.

-

Influence of the Methoxy Group: The ortho-methoxy group can influence the conformation of the molecule, potentially enhancing its binding affinity to the COX active site. Methoxy groups have been shown to contribute to the antioxidant activity of phenolic compounds, which can also play a role in mitigating inflammation.[3]

-

Contribution of the Nitro Group: The electron-withdrawing nature of the nitro group can modulate the acidity of the carboxylic acid, which may impact its interaction with the active site of COX enzymes. Studies on nitro-containing chalcones have demonstrated that the position of the nitro group is crucial for anti-inflammatory activity, with ortho-substituted compounds showing high potency.[4]

Experimental Workflow for a COX Inhibition Assay:

Caption: Workflow for determining the COX inhibitory activity of this compound.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Compounds containing a nitrophenyl moiety have been extensively investigated for their anticancer properties.[5][6] The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic to cancer cells.

Mechanistic Insights:

-

Hypoxia-Activated Prodrug Potential: The nitro group can undergo enzymatic reduction under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic radicals that can induce DNA damage and apoptosis.

-

Enzyme Inhibition: The overall structure may allow for the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.

Experimental Workflow for Cell Viability Assay (MTT/MTS):

Caption: Workflow for assessing the anticancer activity of this compound.

Antimicrobial Applications: A Scaffold for Novel Antibiotics

The presence of both a nitro group and a methoxy group suggests potential antimicrobial activity. Nitroaromatic compounds have a long history as antimicrobial agents, and methoxy-substituted aromatic compounds have also demonstrated antibacterial and antifungal properties.

Mechanistic Insights:

-

Inhibition of Microbial Growth: The compound may interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication.

-

Structure-Activity Relationship: Studies on 3-methoxybenzaldehyde hydrazone derivatives have shown that the presence of a nitro group can lead to potent antibacterial activity.[7]

Experimental Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution):

Caption: Workflow for determining the antimicrobial activity of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Diclofenac (positive control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA buffer and reagents for prostaglandin detection (e.g., PGE2 EIA kit)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound and diclofenac in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound or control. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (test compound)

-

Ciprofloxacin (positive control)

-

96-well microplates

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of the methoxy and nitro functionalities on a phenylacetic acid core provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The experimental protocols detailed in this guide offer a clear and robust framework for the initial biological evaluation of this compound.

Future research should focus on the synthesis of a focused library of analogues to elucidate the structure-activity relationships. Key modifications could include altering the position of the methoxy and nitro groups, as well as introducing other substituents on the phenyl ring. Such studies, coupled with the biological assays outlined herein, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and its derivatives.

References

- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of 2-(2-Methoxy-5-nitrophenyl)acetic acid

Introduction and Compound Profile

This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 2-(2-Methoxy-5-nitrophenyl)acetic acid. This compound, an aromatic carboxylic acid derivative, possesses functional groups—a nitro group, a methoxy group, and a carboxylic acid—that significantly influence its physicochemical properties. Understanding these properties is a critical prerequisite in pharmaceutical research and development, impacting everything from formulation design to shelf-life determination and regulatory submission.

The structure combines a hydrophilic carboxylic acid with a largely hydrophobic substituted phenyl ring. The electron-withdrawing nitro group and the methoxy group further modulate the electronic and steric properties of the molecule, which are expected to influence its degradation pathways. This document outlines a systematic, experimentally-driven approach to quantify these essential characteristics, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Compound Profile: this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | - |

| CAS Number | 51073-04-2 | [1] |

| Appearance | Yellow Solid (Predicted) | Based on similar nitroaromatic compounds.[2] |

| Predicted pKa | 4.0 - 5.0 | Typical range for aromatic carboxylic acids.[3] |

Part I: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a determining factor for its bioavailability and developability. The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.

Theoretical Considerations

-

Impact of Functional Groups :

-

Carboxylic Acid (-COOH) : This group is ionizable. At pH values above its pKa, it will deprotonate to the highly polar carboxylate anion (-COO⁻), significantly increasing aqueous solubility.[4][5] Carboxylic acids with fewer than five carbons are typically water-soluble; however, the bulky, hydrophobic phenyl ring in this compound will limit its intrinsic solubility.[4][6]

-

Nitro Group (-NO₂) : This is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid (lowering the pKa) compared to a non-substituted equivalent.[3] Its polarity may offer a minor contribution to solubility.

-

Methoxy Group (-OCH₃) : This group is relatively non-polar and can increase the lipophilicity of the molecule, potentially decreasing aqueous solubility.

-

-

pH-Dependent Solubility : The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation. For this acidic compound, solubility is expected to be lowest at acidic pH (below its pKa) and increase substantially as the pH rises and the molecule converts to its more soluble salt form.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. The protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Objective : To determine the solubility of the compound in various aqueous buffers (pH 1.2, 4.5, 6.8) and relevant organic solvents.

Methodology :

-

Preparation :

-

Prepare buffers: 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), and Phosphate buffer (pH 6.8).

-

Select relevant biorelevant media (e.g., FaSSIF, FeSSIF) and organic solvents (e.g., Ethanol, Propylene Glycol, DMSO).

-

-

Execution :

-

Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The excess solid is crucial to ensure saturation.

-

Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and/or 37 °C) using a shaker or rotator.

-

At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial.

-

Immediately filter the aliquot through a 0.45 µm filter to remove undissolved solids.

-

Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Validation of Equilibrium : Equilibrium is confirmed when the measured concentration from two consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).

-

Data Analysis : The final concentration is reported in mg/mL or µg/mL.

Data Presentation: Predicted Solubility Profile

| Solvent System | Predicted Solubility | Rationale |

| 0.1 N HCl (pH 1.2) | Very Low | The compound is in its neutral, non-ionized form. |

| Acetate Buffer (pH 4.5) | Low to Moderate | Partial ionization begins as pH approaches the pKa. |

| Phosphate Buffer (pH 6.8) | High | The compound is predominantly in its ionized, highly soluble carboxylate form. |

| Water | Low | Limited by the hydrophobic nature of the substituted phenyl ring.[4] |

| Ethanol | Moderate to High | Good solvent for many organic acids. |

| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

Part II: Stability Profiling and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under various environmental factors like temperature, humidity, and light.[7][8] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of analytical methods.[9]

Theoretical Considerations: Potential Degradation Pathways

-

Hydrolysis : The acetic acid side chain is generally stable, but extreme pH and high temperatures could potentially lead to decarboxylation or other rearrangements.

-

Oxidation : The molecule lacks obvious sites highly susceptible to oxidation, but the aromatic ring or benzylic position could be susceptible under strong oxidative stress.

-

Photolysis : Nitroaromatic compounds are often photoreactive. Exposure to UV or visible light could lead to complex degradation pathways, including reduction of the nitro group or ring modifications.[9]

-

Thermal Degradation : High temperatures can provide the energy for various decomposition reactions. For nitroaromatic compounds, this can involve complex mechanisms, including cleavage of the C-NO₂ bond.[10]

Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[11] This range is sufficient to produce and detect degradation products without causing such extensive decomposition that secondary and tertiary products complicate the analysis.[11]

References

- 1. 51073-04-2|this compound|BLD Pharm [bldpharm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pharmtech.com [pharmtech.com]

A Guide to 2-(2-Methoxy-5-nitrophenyl)acetic Acid: A Strategic Building Block for Heterocyclic Synthesis in Drug Discovery

Abstract

2-(2-Methoxy-5-nitrophenyl)acetic acid is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its strategic arrangement of a carboxylic acid, a methoxy group, and a nitro group on a phenyl scaffold provides a versatile platform for constructing complex molecular architectures. The true synthetic power of this molecule lies in the synergistic reactivity of its functional groups, particularly the transformation of the nitro group into an amine, which unlocks pathways for intramolecular cyclization to form key heterocyclic cores. This guide provides an in-depth technical overview of its synthesis, characterization, key chemical transformations, and applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Characterization

This compound is a stable, solid organic compound valued for its predictable reactivity. The molecule's architecture—featuring an acetic acid moiety ortho to a methoxy group and para to a nitro group—is the foundation of its synthetic utility.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51073-04-2 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Appearance | Typically a yellow or off-white solid | [3] |

| Storage | Sealed in dry, room temperature conditions | [2][3] |

Spectroscopic Profile

Proper characterization is essential for verifying the identity and purity of the building block before its use in multi-step syntheses.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the methylene protons (-CH₂) of the acetic acid side chain, a singlet for the methoxy group protons (-OCH₃), and distinct signals in the aromatic region for the three protons on the phenyl ring. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the electronic effects of the three different substituents.[4]

-

¹³C NMR Spectroscopy : The carbon spectrum would corroborate the structure, showing characteristic peaks for the carbonyl carbon of the carboxylic acid (~175 ppm), the aromatic carbons attached to the nitro and methoxy groups, the remaining aromatic carbons, the methoxy carbon (~56 ppm), and the methylene carbon.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups: a strong carbonyl (C=O) stretch from the carboxylic acid, a broad O-H stretch from the acid's hydroxyl group, asymmetric and symmetric stretches for the nitro group (NO₂), and C-O stretches associated with the ether and carboxylic acid.

Synthesis of the Building Block

The most direct and common route to this compound involves the electrophilic nitration of its readily available precursor, 2-methoxyphenylacetic acid.[5] This reaction leverages the directing effects of the existing substituents to install the nitro group at the desired position.